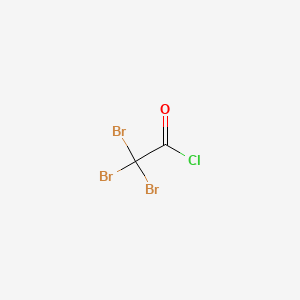
3-Chloro-4,5-dimethoxybenzonitrile
Übersicht
Beschreibung
3-Chloro-4,5-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 g/mol . The IUPAC name for this compound is 3-chloro-4,5-dimethoxybenzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4,5-dimethoxybenzonitrile consists of a benzene ring substituted with a cyano group (C#N), a chlorine atom, and two methoxy groups (OCH3) . The InChI string representation of its structure isInChI=1S/C9H8ClNO2/c1-12-8-4-6 (5-11)3-7 (10)9 (8)13-2/h3-4H,1-2H3 . Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxybenzonitrile is a solid substance . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 282.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 48.9±0.4 cm³ . It has 3 hydrogen bond acceptors and 2 rotatable bonds . Its polar surface area is 42.2 Ų .Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-dimethoxybenzonitrile (CDMBN) is a chemical compound with the molecular formula C9H8ClNO2 . It’s used as a starting material for the synthesis of other compounds in various scientific fields. Here are some of the fields where it’s commonly used:
-
Pharmaceuticals : In the pharmaceutical industry, CDMBN can be used as a building block in the synthesis of complex molecules for drug development. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. The outcomes of these syntheses would be new drug candidates for testing and evaluation.
-
Agrochemicals : CDMBN can also be used in the synthesis of agrochemicals such as pesticides, insecticides, and herbicides. Again, the specific methods and outcomes would depend on the particular synthesis pathway and the intended use of the final product.
-
Materials Science : In materials science, CDMBN might be used in the synthesis of novel materials with unique properties. The methods of application and outcomes would be highly dependent on the specific material being synthesized.
-
Organic Synthesis : CDMBN can be used as a building block in organic synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. The outcomes of these syntheses would be new organic compounds for testing and evaluation.
-
Catalysis : In the field of catalysis, CDMBN might be used in the synthesis of catalysts with enhanced properties like conductivity and catalytic activity.
-
Optical Materials : CDMBN can also be used in the synthesis of optical materials with unique properties. The methods of application and outcomes would be highly dependent on the specific material being synthesized.
-
Chemical Research : CDMBN can be used in chemical research as a building block for the synthesis of more complex molecules . The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. The outcomes of these syntheses would be new chemical compounds for testing and evaluation .
-
Biochemical Research : In biochemical research, CDMBN might be used in the synthesis of bioactive compounds . The methods of application and outcomes would be highly dependent on the specific compound being synthesized .
-
Environmental Science : CDMBN can also be used in environmental science research, for example in the study of its degradation in the environment . The methods of application and outcomes would be highly dependent on the specific study being conducted .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNQNKFUPQFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356939 | |
| Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dimethoxybenzonitrile | |
CAS RN |
90537-30-7 | |
| Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)






![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)





